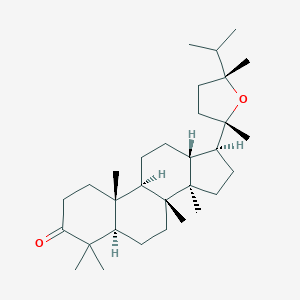

(S)-2-Amino-5-methylhex-4-enoic acid

概要

説明

Synthesis Analysis

The asymmetric synthesis of (S)-2-Amino-5-methylhex-4-enoic acid derivatives has been achieved through several methods. One notable approach includes the synthesis of 4-aminohex-5-enoic acid, a potent inhibitor of 4-aminobutyrate-2-oxoglutarate aminotransferase, with excellent enantioselectivity from L-glutamic acid, illustrating the use of novel protecting groups and key intermediate manipulations (Kwon, Keusenkothen, & Smith, 1992). Another pathway involves the enantioselective synthesis of (S)-(+)-3-aminomethyl-5-methylhexanoic acid via asymmetric hydrogenation, highlighting the importance of catalyst selection and reaction conditions for achieving high enantiomeric excess and overall yield (Burk et al., 2003).

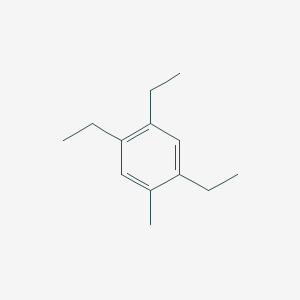

Molecular Structure Analysis

The molecular structure of (S)-2-Amino-5-methylhex-4-enoic acid derivatives has been extensively studied, with research focusing on the stereoselective synthesis of its stereoisomers. Investigations into the molecular structures and geometries of related compounds have been optimized using various techniques, including density functional theory (DFT) methods, to understand the compound's conformation and reactivity (Herdeis & Lütsch, 1993).

Chemical Reactions and Properties

(S)-2-Amino-5-methylhex-4-enoic acid and its analogs participate in a range of chemical reactions, demonstrating diverse chemical properties. For example, the photoisomerizations of related compounds have been examined, showing rapid cis/trans isomerization and conversion to cyclic structures, which are influenced by charge localization during photoisomerization (Childs et al., 1983).

Physical Properties Analysis

The physical properties of (S)-2-Amino-5-methylhex-4-enoic acid and its derivatives, such as solubility, melting point, and crystalline structure, are crucial for its application in synthesis and material science. Studies focusing on the preparation and characterization of molecular crystals based on related compounds have contributed to understanding the stability and luminescent properties of these materials (Zhestkij et al., 2021).

Chemical Properties Analysis

The chemical properties of (S)-2-Amino-5-methylhex-4-enoic acid, including reactivity, stability, and interactions with various reagents, are essential for its application in chemical synthesis and biological systems. Research into enzyme-activated irreversible inhibitors has highlighted the compound's selectivity and mechanism of action, providing insights into its chemical behavior and potential therapeutic applications (Jung & Seiler, 1978).

科学的研究の応用

Influence on Enzyme Activity in Plants : This compound is an analogue of phenylalanine and may influence the activity of phenylalanyl-sRNA synthetase enzymes in plant species like Aesculus (Fowden, 1968).

Inhibitor of GABA-T : It acts as a potent inhibitor of 4-aminobutyrate-2-oxoglutarate aminotransferase (GABA-T) with excellent enantioselectivity (Kwon, Keusenkothen, & Smith, 1992).

Catalytic Inhibition in Mammalian Brain : This amino acid is a selective inhibitor of rat brain 4-aminobutyrate aminotransferase, leading to an irreversible loss of enzymatic activity (Lippert, Metcalf, Jung, & Casara, 1977).

Effect on Cytokinin Activity : In bioassays, this acid has shown to inhibit growth, especially in its unesterified carboxylic acid form (Letham & Young, 1971).

Occurrence in Natural Sources : It has been isolated from natural sources such as a New Guinea Boletus, along with other amino acids and steroids (Gellert, Halpern, & Rudzats, 1973).

Enantioselective Synthesis : Enzyme-catalyzed processes have been developed for the enantioselective synthesis of related unsaturated β-hydroxy acids (Macritchie, Silcock, & Willis, 1997).

Synthesis in Scientific Research : A developed method allows for the preparation of N-protected (2E)-5-amino-5-methylhex-2-enoic acids for use in scientific research applications (Jessen, Selvig, & Valsborg, 2001).

Inhibition of Ornithine Aminotransferase : Compounds like 4-aminohex-5-ynoic acid, related to (S)-2-amino-5-methylhex-4-enoic acid, inhibit ornithine aminotransferase in the brain and liver, impacting ornithine degradation (Jung & Seiler, 1978).

Biosynthesis from Isoleucine : Isoleucine has been identified as an effective precursor for the biosynthesis of this amino acid in Aesculus californica (Fowden & Mazelis, 1971).

Role in Pyrophosphate Exchange : It is involved in pyrophosphate exchange reactions catalyzed by phenylalanyl-tRNA synthetases in certain Aesculus species (Anderson & Fowden, 1970).

Metabolism in Pharmaceutical Applications : The metabolism of related compounds, such as arylhexenoic acids, is significant in the context of pharmaceuticals like indomethacin for providing sustained analgesia (Gillard & Belanger, 1987).

Safety And Hazards

- Toxicity : (S)-AMHEA is generally considered low-toxicity . However, specific safety data should be consulted.

- Handling Precautions : Standard laboratory precautions apply during handling and synthesis.

将来の方向性

Research on (S)-AMHEA continues to evolve:

- Biomedical Applications : Investigate its potential as a therapeutic agent or precursor.

- Enzymatic Approaches : Explore novel enzymatic routes for efficient synthesis.

- Structural Studies : Understand its interactions with proteins and receptors.

Remember that this analysis provides a starting point, and further exploration of the literature is essential for a comprehensive understanding of (S)-AMHEA’s properties and applications1.

特性

IUPAC Name |

(2S)-2-amino-5-methylhex-4-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO2/c1-5(2)3-4-6(8)7(9)10/h3,6H,4,8H2,1-2H3,(H,9,10)/t6-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XRARHOAIGIRUNR-LURJTMIESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCC(C(=O)O)N)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=CC[C@@H](C(=O)O)N)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

143.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(S)-2-Amino-5-methylhex-4-enoic acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-Isopropoxy-5-methoxy-N-(1H-tetrazol-5-YL)benzo[B]thiophene-2-carboxamide--1H-imidazole (1:1)](/img/structure/B11592.png)

![Benzo[d]thiazol-6-ylmethanol](/img/structure/B11606.png)

![Acetamide, N-[5-[bis(2-methoxyethyl)amino]-2-[(5-nitro-2,1-benzisothiazol-3-yl)azo]phenyl]-](/img/structure/B11617.png)